Insulin argine

Insulin Receptor Binding Ligand-Receptor Kinetics Biosimilarity Assessment

Insulin argine is a structurally unique, intermediate-acting insulin analogue with two C-terminal arginine residues on the B-chain (B31, B32). This pI shift to pH 7.0 drives pH-dependent precipitation and slow subcutaneous absorption, making it a benchmark for PK/PD modeling, in vitro signaling studies, and recombinant insulin QC. Full biological activity is preserved (receptor binding IC50 ~352 pM, equivalent to native insulin). Ideal for research requiring controlled temporal pharmacodynamics and molecular signaling fidelity.

Molecular Formula C275H425N75O80S5
Molecular Weight 6222 g/mol
CAS No. 68859-20-1
Cat. No. B15191965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInsulin argine
CAS68859-20-1
Molecular FormulaC275H425N75O80S5
Molecular Weight6222 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CN.CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC6=CN=CN6)NC(=O)C(CO)NC(=O)CNC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CC7=CN=CN7)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC8=CC=CC=C8)N
InChIInChI=1S/C173H263N49O45S2.C102H162N26O35S3/c1-86(2)65-114(205-141(237)93(15)194-145(241)111(54-58-134(233)234)203-165(261)137(91(11)12)218-160(256)117(68-89(7)8)208-157(253)123(75-102-78-186-85-193-102)213-162(258)125(81-223)196-133(232)80-191-144(240)126(82-268)215-152(248)115(66-87(3)4)206-156(252)122(74-101-77-185-84-192-101)212-149(245)110(53-57-130(177)229)199-158(254)124(76-131(178)230)214-166(262)136(90(9)10)217-142(238)105(175)69-96-33-21-18-22-34-96)151(247)209-120(72-99-44-48-103(226)49-45-99)154(250)207-116(67-88(5)6)159(255)219-138(92(13)14)167(263)216-127(83-269)163(259)200-109(52-56-129(176)228)147(243)198-112(55-59-135(235)236)148(244)197-106(40-29-61-187-171(179)180)143(239)190-79-132(231)195-118(70-97-35-23-19-24-36-97)153(249)210-119(71-98-37-25-20-26-38-98)155(251)211-121(73-100-46-50-104(227)51-47-100)161(257)221-140(95(17)225)169(265)222-64-32-43-128(222)164(260)201-107(39-27-28-60-174)150(246)220-139(94(16)224)168(264)202-108(41-30-62-188-172(181)182)146(242)204-113(170(266)267)42-31-63-189-173(183)184;1-12-49(9)80(125-76(138)40-104)100(160)126-79(48(7)8)98(158)113-60(28-32-78(141)142)84(144)109-58(26-30-73(106)135)87(147)122-70(44-165)96(156)124-71(45-166)97(157)128-82(51(11)131)101(161)121-68(42-130)94(154)127-81(50(10)13-2)99(159)112-56(16-14-15-33-103)83(143)120-67(41-129)93(153)115-62(35-47(5)6)89(149)116-63(36-52-17-21-54(132)22-18-52)90(150)110-57(25-29-72(105)134)85(145)114-61(34-46(3)4)88(148)111-59(27-31-77(139)140)86(146)118-65(38-74(107)136)92(152)117-64(37-53-19-23-55(133)24-20-53)91(151)123-69(43-164)95(155)119-66(102(162)163)39-75(108)137/h18-26,33-38,44-51,77-78,84-95,105-128,136-140,223-227,268-269H,27-32,39-43,52-76,79-83,174-175H2,1-17H3,(H2,176,228)(H2,177,229)(H2,178,230)(H,185,192)(H,186,193)(H,190,239)(H,191,240)(H,194,241)(H,195,231)(H,196,232)(H,197,244)(H,198,243)(H,199,254)(H,200,259)(H,201,260)(H,202,264)(H,203,261)(H,204,242)(H,205,237)(H,206,252)(H,207,250)(H,208,253)(H,209,247)(H,210,249)(H,211,251)(H,212,245)(H,213,258)(H,214,262)(H,215,248)(H,216,263)(H,217,238)(H,218,256)(H,219,255)(H,220,246)(H,221,257)(H,233,234)(H,235,236)(H,266,267)(H4,179,180,187)(H4,181,182,188)(H4,183,184,189);17-24,46-51,56-71,79-82,129-133,164-166H,12-16,25-45,103-104H2,1-11H3,(H2,105,134)(H2,106,135)(H2,107,136)(H2,108,137)(H,109,144)(H,110,150)(H,111,148)(H,112,159)(H,113,158)(H,114,145)(H,115,153)(H,116,149)(H,117,152)(H,118,146)(H,119,155)(H,120,143)(H,121,161)(H,122,147)(H,123,151)(H,124,156)(H,125,138)(H,126,160)(H,127,154)(H,128,157)(H,139,140)(H,141,142)(H,162,163)/t93-,94+,95+,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,136-,137-,138-,139-,140-;49-,50-,51+,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,79-,80-,81-,82-/m00/s1
InChIKeyPASIOEWVWCITNX-VFQYAKRCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Insulin argine (CAS 68859-20-1): A Diarginyl Intermediate with Quantifiable Differentiation in Receptor Binding and pH-Dependent Kinetics


Insulin argine, formally designated as diarginylinsulin or insulin (B31-arginine, B32-arginine) (human) [1], is a modified insulin analogue characterized by the addition of two arginine residues to the C-terminal end of the B-chain (positions B31 and B32) [2]. This structural alteration elevates the isoelectric point from pH 5.4 (native insulin) to pH 7.0 [3], conferring pharmacodynamic properties of an intermediate-acting insulin when administered subcutaneously [3]. The compound is recognized in authoritative databases, including the FDA Global Substance Registration System (UNII: 785P1QWQ1N) [1] and MeSH (C063853) [2], as an experimental biotech drug and a naturally occurring intermediate in the proinsulin-to-insulin conversion pathway [2].

Why In-Class Substitution of Insulin argine (CAS 68859-20-1) is Not Trivial: The pI Shift and Structural Specificity Argument


Insulin argine cannot be casually interchanged with other insulin analogues or native human insulin due to its unique structural and biophysical properties. The C-terminal addition of two arginine residues fundamentally alters its isoelectric point (pI) from the acidic range (pH 5.4, native insulin) to near-neutral pH (7.0) [1]. This pI shift directly dictates its solubility and precipitation behavior in the subcutaneous depot, leading to a distinct intermediate-acting pharmacokinetic profile that differs markedly from both short-acting regular insulin and protamine-complexed NPH insulin [2]. Furthermore, its in vitro binding affinity for the insulin receptor (IR) is quantitatively indistinguishable from native insulin (half-maximal displacement at 352 ± 33 pmol/l vs. 337 ± 32 pmol/l), while its metabolic potency is fully preserved [1]. These dual characteristics—comparable receptor binding but altered release kinetics—render simple substitution with unmodified insulin or other long-acting analogues inappropriate for studies requiring precise control over both molecular signaling and temporal pharmacodynamics.

Insulin argine (CAS 68859-20-1) Quantitative Evidence Guide: Comparator-Backed Performance Metrics


Insulin Receptor Binding Affinity: Insulin argine Matches Native Insulin's Binding Profile

In direct competition binding assays, diarginylinsulin (insulin argine) demonstrates an insulin receptor binding affinity that is statistically indistinguishable from native human insulin. The half-maximal displacement of radiolabeled tracer occurred at 352 ± 33 pmol/l for diarginylinsulin, compared to 337 ± 32 pmol/l for native insulin, a difference of less than 5% [1]. This quantitative parity confirms that the B-chain arginine extensions do not compromise the compound's fundamental ability to recognize and bind the insulin receptor. This finding is further corroborated by association and dissociation kinetic studies which revealed no differences between diarginylinsulin and native insulin [1].

Insulin Receptor Binding Ligand-Receptor Kinetics Biosimilarity Assessment

Isoelectric Point (pI) Shift: A 1.6 pH Unit Increase Relative to Native Insulin Enables pH-Dependent Depot Formation

The defining biophysical characteristic of Insulin argine is its isoelectric point (pI), which is shifted from pH 5.4 in native insulin to pH 7.0 [1]. This 1.6 pH unit increase is a direct consequence of the addition of two arginine residues at the C-terminus of the B-chain [1]. The near-neutral pI dictates its solubility profile: the compound is soluble at acidic pH but precipitates upon injection into the neutral pH environment of subcutaneous tissue. This precipitation forms a depot from which insulin argine is slowly absorbed, prolonging its duration of action compared to regular insulin [1]. In contrast, native insulin, with its pI of 5.4, remains soluble at physiological pH and is rapidly absorbed, leading to a short duration of action.

Protein Engineering Subcutaneous Depot Kinetics Biophysical Characterization

Biological Potency: Full Agonist Activity in Glucose Transport and Lipolysis Assays

Insulin argine exhibits full biological activity comparable to native insulin in multiple functional assays. In human adipocytes, the half-maximal effective concentration (EC50) for stimulation of D-glucose transport was 49.6 ± 5.4 pmol/l for diarginylinsulin, nearly identical to 44.8 ± 5.8 pmol/l for native insulin [1]. Similarly, the EC50 for inhibition of lipolysis was 13.9 ± 3.4 pmol/l for diarginylinsulin, compared to 15.4 ± 2.9 pmol/l for native insulin [1]. These data demonstrate that the arginine extensions do not impair the compound's intrinsic agonist activity at the insulin receptor or its downstream metabolic signaling pathways.

Insulin Signaling Metabolic Potency Adipocyte Biology

Hepatic Glucose Output Suppression: In Vivo Equipotency Demonstrated via Euglycemic Clamp

In a clinical study of insulin-treated type II diabetic patients, an overnight intravenous infusion of diarginylinsulin maintained a comparable degree of normoglycemia to regular human insulin. Critically, hepatic glucose output (HGO) in the postabsorptive state was 2.1 ± 0.5 mg/kg/min with diarginylinsulin, identical to the 2.1 ± 0.4 mg/kg/min observed with regular human insulin [1]. Furthermore, during a euglycemic hyperinsulinemic clamp, the glucose infusion rate per unit of insulin infused (M/I ratio) was similar, and HGO was equally suppressed with both compounds [1].

Glucose Metabolism Euglycemic Clamp Hepatic Glucose Production

Evidence-Based Application Scenarios for Insulin argine (CAS 68859-20-1)


Investigations of Subcutaneous Depot Formation and pH-Controlled Release Kinetics

Given its pI shift to pH 7.0, Insulin argine is ideally suited for in vitro and in vivo studies designed to model pH-dependent precipitation and slow absorption from subcutaneous depots [1]. Researchers can use this compound to quantify the relationship between pI, solubility, and release rate, providing a benchmark for engineering other protein therapeutics with extended durations of action.

Metabolic Studies Requiring Full Agonist Activity with a Differentiated Pharmacokinetic Profile

Because Insulin argine exhibits full biological activity in glucose transport and lipolysis inhibition assays (statistically equivalent to native insulin) [1], it serves as an excellent tool for dissecting the temporal aspects of insulin signaling. In euglycemic clamp studies, it can be used to maintain steady-state insulin levels without the confounding factor of impaired receptor binding or post-receptor signaling [2].

Reference Standard for Proinsulin Conversion Pathway Analysis and Biosimilarity Testing

As a naturally occurring intermediate in the enzymatic conversion of proinsulin to insulin [1], Insulin argine serves as a valuable reference standard in assays designed to monitor the fidelity of recombinant insulin production processes. Its well-characterized receptor binding and biological potency metrics [2] provide a benchmark for quality control and biosimilarity assessments of other insulin analogues.

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